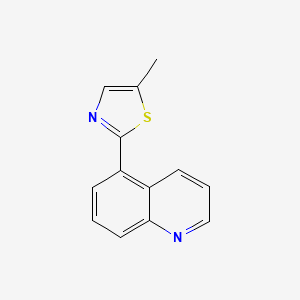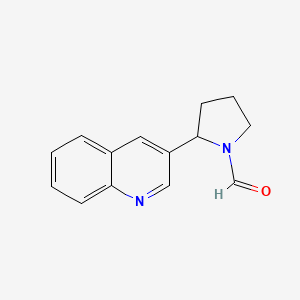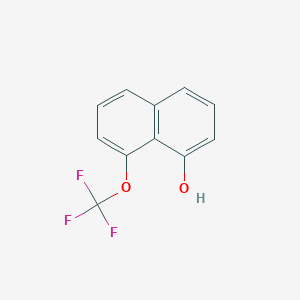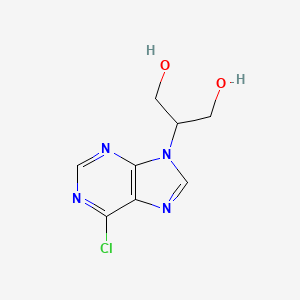
(1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol is an organic compound that belongs to the class of cyclopentanols. This compound is characterized by the presence of a cyclopentane ring substituted with an ethyl group, a trimethylsilylpropyl group, and a hydroxyl group. The stereochemistry of the compound is defined by the specific arrangement of these substituents around the cyclopentane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides and appropriate catalysts.
Addition of the Trimethylsilylpropyl Group: The trimethylsilylpropyl group can be added through a hydrosilylation reaction, where a silylating agent such as trimethylsilyl chloride is used.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as the use of osmium tetroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
(1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of new substituted cyclopentane derivatives.
科学研究应用
Chemistry
In chemistry, (1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol can be used as a building block for the synthesis of more complex molecules. It can also serve as a chiral auxiliary in asymmetric synthesis.
Biology
In biology, this compound may be used in the study of enzyme-catalyzed reactions and the development of new biochemical assays.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and materials with specific properties.
作用机制
The mechanism of action of (1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the trimethylsilyl group can enhance lipophilicity and membrane permeability. The specific pathways involved depend on the biological or chemical context in which the compound is used.
相似化合物的比较
Similar Compounds
(1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
(1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentane: Similar structure but without the hydroxyl group.
(1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentylamine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of (1R,2R,4S)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol lies in its specific stereochemistry and the presence of both a hydroxyl group and a trimethylsilylpropyl group. This combination of functional groups and stereochemistry can impart unique chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C13H28OSi |
|---|---|
分子量 |
228.45 g/mol |
IUPAC 名称 |
(1R,2R,4S)-2-ethyl-4-(3-trimethylsilylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H28OSi/c1-5-12-9-11(10-13(12)14)7-6-8-15(2,3)4/h11-14H,5-10H2,1-4H3/t11-,12+,13+/m0/s1 |
InChI 键 |
RZHWNDPSJLICDU-YNEHKIRRSA-N |
手性 SMILES |
CC[C@@H]1C[C@@H](C[C@H]1O)CCC[Si](C)(C)C |
规范 SMILES |
CCC1CC(CC1O)CCC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B11880514.png)

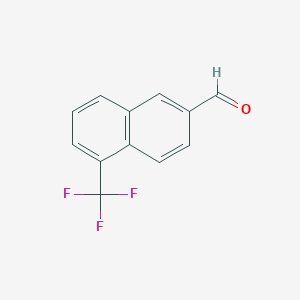

![7,9-Dimethyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11880547.png)



![6-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11880584.png)
![Tert-butyl 4,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B11880586.png)
